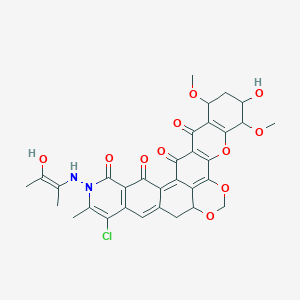

Actinoplanone F

Description

Structure

3D Structure

Properties

CAS No. |

116200-79-4 |

|---|---|

Molecular Formula |

C32H29ClN2O11 |

Molecular Weight |

653 g/mol |

IUPAC Name |

8-chloro-3,22,28-trihydroxy-21,24-dimethoxy-7-methyl-6-[(E)-3-oxobutan-2-ylideneamino]-14,16,19-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(29),2,4(9),7,10,17,20(25),27-octaene-5,26-dione |

InChI |

InChI=1S/C32H29ClN2O11/c1-10(12(3)36)34-35-11(2)24(33)14-6-13-7-17-20-22(18(13)25(38)19(14)32(35)41)27(40)23-26(39)21-16(42-4)8-15(37)28(43-5)30(21)46-31(23)29(20)45-9-44-17/h6,15-17,28,37-38,40H,7-9H2,1-5H3/b34-10+ |

InChI Key |

AHUILBBVEGTTTO-BENRWUELSA-N |

SMILES |

CC1=C(C2=C(C(=C3C(=C2)CC4C5=C3C(=C6C(=C5OCO4)OC7=C(C6=O)C(CC(C7OC)O)OC)O)O)C(=O)N1N=C(C)C(=O)C)Cl |

Isomeric SMILES |

CC1=C(C2=C(C(=O)C3=C4C5=C(C6=C(C4=O)C(=O)C7=C(O6)C(C(CC7OC)O)OC)OCOC5CC3=C2)C(=O)N1N/C(=C(/C)\O)/C)Cl |

Canonical SMILES |

CC1=C(C2=C(C(=O)C3=C4C5=C(C6=C(C4=O)C(=O)C7=C(O6)C(C(CC7OC)O)OC)OCOC5CC3=C2)C(=O)N1NC(=C(C)O)C)Cl |

Synonyms |

Actinoplanone F |

Origin of Product |

United States |

Advanced Methodologies for Actinoplanone F Isolation and Structural Elucidation

Strain Cultivation and Fermentation Optimization for Actinoplanone F Production

The production of this compound relies on the cultivation of the producing microorganism, Actinoplanes sp. R-304. nih.gov Optimizing the fermentation process is a critical step to enhance the yield of this desired secondary metabolite.

Strategic Fermentation Broth Management

The management of the fermentation broth is a key factor in maximizing the production of secondary metabolites like this compound. The composition of the culture medium plays a pivotal role in the growth of the actinomycete and the subsequent biosynthesis of the target compound. nih.govnih.gov While the specific medium for Actinoplanes sp. R-304 to produce this compound involves a nutrient-rich composition, general strategies for optimizing actinomycete fermentation often involve the use of cost-effective agricultural byproducts to make the process more economically viable for large-scale production. nih.gov

For instance, studies on other actinomycetes have shown that replacing expensive components with agricultural wastes can significantly reduce material costs. nih.gov The fermentation process is typically carried out under aerobic conditions at a controlled temperature, often around 28°C, for a period of 7 to 10 days. After the fermentation is complete, the broth is harvested for the extraction of the desired compounds. The initial step usually involves separating the mycelial biomass from the liquid broth, often through centrifugation or filtration. qucosa.de

Influence of Culture Conditions on Secondary Metabolite Expression

The expression of secondary metabolites, including this compound, is profoundly influenced by the culture conditions. nih.govmdpi.comnih.gov These compounds are not essential for the primary growth of the microorganism but are often produced in response to specific environmental cues or stresses. nih.gov Therefore, the manipulation of culture parameters is a powerful tool to enhance the yield of the desired product.

Key parameters that can be optimized include:

pH: The initial pH of the culture medium can significantly impact enzyme activity and nutrient uptake, thereby affecting secondary metabolite production. nih.govresearchgate.net

Temperature: Each microbial strain has an optimal temperature range for growth and secondary metabolism. nih.govresearchgate.net

Aeration: As aerobic organisms, Actinoplanes require sufficient oxygen for metabolic activities, including the biosynthesis of complex molecules. researchgate.net

Incubation Period: The duration of the fermentation process is critical, as secondary metabolite production often occurs during the stationary phase of microbial growth. researchgate.net

Nutrient Sources: The type and concentration of carbon and nitrogen sources in the medium are fundamental for providing the necessary building blocks for both primary and secondary metabolism. mdpi.comnih.govresearchgate.net

The systematic optimization of these factors, often through statistical methods like response surface methodology, can lead to a significant increase in the production of the target compound. nih.gov

Sophisticated Chromatographic and Extraction Techniques

The isolation and purification of this compound from the complex fermentation broth necessitate the use of advanced chromatographic and extraction methods.

Multi-Stage Solvent Extraction Strategies

Following fermentation, the first step in isolating this compound is typically a multi-stage solvent extraction. This process takes advantage of the differential solubility of the compound in various organic solvents compared to the aqueous broth. zaiput.comyoutube.com

The general strategy involves:

Acidification of the Broth: The pH of the filtered fermentation broth is adjusted to an acidic level, typically around pH 2.0. This protonates acidic compounds like this compound, increasing their solubility in organic solvents.

Extraction with an Immiscible Organic Solvent: An organic solvent, such as ethyl acetate, is mixed with the acidified broth. The target compound partitions into the organic phase.

Separation and Concentration: The organic layer is then separated from the aqueous layer. This process may be repeated multiple times to maximize the recovery of the compound. zaiput.commdpi.com The combined organic extracts are then concentrated under reduced pressure to yield a crude extract.

This multi-stage approach enhances the extraction efficiency and provides a concentrated sample for further purification. mdpi.commdpi.com

Preparative Chromatography Applications (e.g., Thin-Layer Chromatography, High-Performance Liquid Chromatography)

The crude extract obtained from solvent extraction contains a mixture of compounds. To isolate pure this compound, various preparative chromatographic techniques are employed. rssl.comgilson.com

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique often used for the initial separation and monitoring of the purification process. wikipedia.orgsigmaaldrich.comfishersci.cajrespharm.com A thin layer of an adsorbent material, such as silica (B1680970) gel, is coated onto a plate. wikipedia.org The crude extract is spotted on the plate, which is then developed in a solvent system. The different components of the mixture travel up the plate at different rates, leading to their separation. wikipedia.org While primarily an analytical tool, preparative TLC can be used to purify small amounts of a compound. wikipedia.org

High-Performance Liquid Chromatography (HPLC): For obtaining highly pure this compound in larger quantities, preparative HPLC is the method of choice. gilson.comresearchgate.netwikipedia.orgksu.edu.sab-ac.co.ukrroij.comdrawellanalytical.com This technique utilizes a high-pressure pump to pass the mobile phase and the sample mixture through a column packed with a stationary phase. wikipedia.org The separation is based on the differential interactions of the sample components with the stationary and mobile phases. wikipedia.org By using a sequence of chromatographic steps, including silica gel chromatography followed by preparative HPLC, this compound can be isolated in a pure form.

State-of-the-Art Spectroscopic Characterization for Structural Determination

Once a pure sample of this compound is obtained, its chemical structure is elucidated using a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. oxinst.comstanford.eduipb.pt One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the different types of protons and carbons present in the molecule and their chemical environments. oxinst.com Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are used to establish the connectivity between atoms, revealing how they are pieced together to form the complete structure. ipb.pt

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of this compound. researchgate.netembopress.orgjeolusa.comnih.gov This information is crucial for confirming the molecular formula of the compound.

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HR-MS) is a cornerstone technique for determining the precise molecular formula of a compound. Unlike low-resolution mass spectrometry, which provides the nominal mass, HR-MS measures the mass-to-charge ratio (m/z) with exceptional accuracy, often to four or five decimal places. chemguide.co.ukbu.edu.eg This precision allows for the differentiation between compounds that have the same nominal mass but different elemental compositions. orgchemboulder.com

For this compound, HR-MS analysis established its molecular formula as C₃₂H₂₉N₂O₁₁Cl. nih.gov This was determined by observing the molecular ion peak and its isotopic pattern. The presence of a chlorine atom is indicated by the characteristic M and M+2 isotope peaks in a roughly 3:1 ratio. uci.edu The high accuracy of the mass measurement enables the calculation of a single, unambiguous elemental composition that fits the observed m/z value.

Table 1: HR-MS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₃₂H₂₉N₂O₁₁Cl |

| Calculated m/z | 653.0370 |

| Observed m/z | 653.0370 |

This table showcases the exact correlation between the calculated and observed mass, a hallmark of HR-MS.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

While HR-MS provides the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the structural connectivity of the atoms. wikipedia.org Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are particularly powerful for elucidating the complex framework of molecules like this compound. wikipedia.orgnews-medical.net

These experiments reveal correlations between different nuclei within the molecule. wikipedia.org For instance:

¹H-¹H COSY identifies protons that are coupled to each other, typically on adjacent carbons.

¹H-¹³C HSQC correlates protons directly to the carbons they are attached to.

¹H-¹³C HMBC shows correlations between protons and carbons over two to three bonds, helping to piece together different fragments of the molecule.

Through detailed analysis of these multi-dimensional NMR spectra, the planar structure of this compound, a polycyclic xanthone (B1684191), was pieced together. nih.gov The chemical shifts and coupling constants provide information about the electronic environment and spatial relationships of the atoms, respectively. nih.govbitesizebio.com

Chiral Analysis via Electronic Circular Dichroism (ECD) and Derivatization Techniques (e.g., Mosher's method)

Many natural products, including this compound, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Determining the absolute configuration of these stereocenters is a critical aspect of structural elucidation.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.orgphotophysics.com The resulting spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimentally measured ECD spectrum of this compound with spectra calculated for different possible stereoisomers, the absolute configuration can be assigned. nih.gov

Mosher's Method: This chemical derivatization technique is used to determine the absolute configuration of chiral alcohols and amines. usm.eduspringernature.com The chiral center is reacted with a chiral reagent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. springernature.comresearchgate.net The ¹H NMR spectra of these diastereomers will show characteristic differences in chemical shifts for the protons near the newly formed ester linkage. researchgate.net By analyzing these differences, the absolute configuration of the original alcohol can be deduced. usm.edu The absolute configurations of the actinoplanones were determined using their ECD spectra and Mosher's method with chiral MTPA derivatives. nih.gov

Single-Crystal X-ray Diffraction for Absolute Configuration Assignment

Single-crystal X-ray diffraction is considered the gold standard for determining the absolute configuration of a molecule. encyclopedia.pubspringernature.com This technique involves irradiating a well-ordered single crystal of the compound with X-rays. The resulting diffraction pattern can be used to generate a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom. encyclopedia.pubresearchgate.net

For a definitive assignment of absolute configuration, the anomalous scattering effect of the atoms is utilized. encyclopedia.pubresearchgate.net The Flack parameter, derived from the diffraction data, is a key indicator of the correctness of the assigned absolute structure. encyclopedia.pubnih.gov A value close to zero confirms the assigned configuration. encyclopedia.pub While this method provides unambiguous structural information, a significant challenge can be growing a single crystal of sufficient quality for analysis. researchgate.netresearchgate.net In the broader context of related natural products, single-crystal X-ray diffraction has been a crucial tool for assigning absolute configurations. nih.gov

Computational Chemistry for Structural Insights and Validation

Computational chemistry has become an integral part of structural elucidation, offering powerful tools to complement and validate experimental findings. openaccessjournals.com By using principles of quantum mechanics, computational models can predict various molecular properties, including geometries, energies, and spectroscopic data. openaccessjournals.comarxiv.org

In the case of this compound, computational methods are employed to:

Calculate Theoretical ECD Spectra: As mentioned earlier, theoretical ECD spectra for all possible stereoisomers of this compound can be calculated. Comparing these with the experimental spectrum provides strong evidence for the correct absolute configuration.

NMR Chemical Shift Prediction: Computational models can predict the ¹H and ¹³C NMR chemical shifts for a proposed structure. Comparing these predicted values with the experimental data serves as a powerful method for structural verification.

Conformational Analysis: Molecules can exist in various conformations (spatial arrangements). Computational methods can explore the potential energy surface of a molecule to identify the most stable conformations, which is crucial for interpreting spectroscopic data accurately.

The integration of computational chemistry with experimental data provides a robust framework for the structural elucidation and validation of complex natural products like this compound. openaccessjournals.com

Elucidating the Biosynthetic Pathway of Actinoplanone F

Polyketide Synthase (PKS) Pathways in Xanthone (B1684191) Biogenesis

Bacterial polycyclic xanthone natural products (BPXNPs), including Actinoplanone F, are a significant subfamily of natural compounds primarily isolated from Actinomycetes. sjtu.edu.cn These molecules are characterized by a highly oxygenated, planar, fused hexacyclic skeleton that contains a xanthone core. sjtu.edu.cn The biosynthesis of this complex framework originates from aromatic polyketides assembled by Type II polyketide synthase (PKS) systems. sjtu.edu.cnnih.gov

Type II PKS systems are responsible for producing a wide array of structurally diverse polycyclic aromatic compounds. researchgate.net The core of a Type II PKS is a "minimal PKS" complex, which typically consists of three essential monofunctional enzymes: a ketosynthase α (KSα), a ketosynthase β/chain-length factor (KSβ/CLF), and an acyl carrier protein (ACP). nih.govmdpi.com In the biosynthesis of polycyclic xanthones, these enzymes work together to assemble the foundational polycyclic skeleton from a single polyacetate chain. nih.govresearchgate.net The minimal PKS cassette generates polyketide chains of specific lengths, which are then passed to other enzymes for cyclization, leading to the characteristic angular polycyclic framework of the xanthone family. researchgate.net

The formation of the polyketide chain is an iterative process of initiation and elongation. bris.ac.uk The biosynthesis is initiated with a starter unit, and the chain is extended through the sequential addition of extender units, which are typically malonyl-CoA. sjtu.edu.cnmdpi.com The key carbon-carbon bond-forming reaction is catalyzed by the ketosynthase (KS) domains, which condense the extender units onto the growing chain tethered to the acyl carrier protein (ACP). bris.ac.uk In the proposed pathway for related xanthones, the minimal PKS enzymes catalyze the oxidative condensation of multiple malonate units to create a long, ACP-tethered polyketide chain. sjtu.edu.cn This linear polyacetate precursor is the fundamental building block that undergoes subsequent enzymatic transformations to form the complex scaffold of this compound. nih.govresearchgate.net

Type II PKS Systems and Their Role in Polycyclic Xanthone Scaffold Assembly

Enzymatic Transformations and Tailoring Steps in this compound Biosynthesis

Following the synthesis of the polyketide chain by the PKS, the intermediate undergoes a series of crucial tailoring steps. These post-PKS modifications are essential for creating the final structure and biological activity of the molecule and include oxidation, cyclization, rearrangement, methylation, and halogenation. nih.govresearchgate.netnih.gov

Oxygenases play a pivotal role in the biosynthesis of polycyclic xanthones, particularly in the formation of the signature tricyclic xanthone core. sjtu.edu.cnresearchgate.net The transformation of the polycyclic aromatic intermediate into the xanthone structure is thought to proceed via a mechanism involving epoxidation followed by a Baeyer-Villiger (BV) oxidation. f1000research.com This dual reaction is catalyzed by a flavin-dependent monooxygenase. f1000research.com For instance, in the biosynthesis of the related compound xantholipin, the enzyme XanO4 mediates this transformation, and this mechanism is considered a general model for constructing the xanthone ring in this class of antibiotics. f1000research.com The biosynthetic gene clusters for these compounds contain numerous redox genes, underscoring the importance of oxidative enzymes in the pathway. sjtu.edu.cn These enzymes, which can also include 2-oxoglutarate-dependent oxygenases, catalyze a variety of reactions including hydroxylations and ring formations that are critical for structural maturation. nih.govnih.gov

After the core scaffold is assembled, tailoring enzymes introduce further chemical diversity. nih.govresearchgate.net Among the most important of these for this compound are methylation and halogenation enzymes. researchgate.net Methyltransferases utilize co-factors like S-adenosyl methionine (SAM) to add methyl groups at specific positions on the molecule. bris.ac.uk Halogenases are responsible for incorporating halogen atoms, such as the chlorine atom found in the structure of this compound. sjtu.edu.cnnih.gov These post-PKS modifications are critical for the final identity and bioactivity of the compound. nih.gov

The structural diversity observed among the family of bacterial polycyclic xanthone natural products is largely due to varying degrees of redox reactions during their biosynthesis. sjtu.edu.cn The different oxidation states of the rings, such as the presence of quinone or hydroquinone (B1673460) functionalities, are the result of selective modifications by redox enzymes. sjtu.edu.cn These enzymatic interconversions contribute to the wide array of related structures found in nature, distinguishing compounds like this compound from its close analogs, such as Actinoplanone G, which lacks the chlorine atom but has an otherwise similar core structure. sjtu.edu.cn

Glycosylation and Acylation Processes in Xanthone Maturation

The structural diversity of bacterial polycyclic xanthone natural products (BPXNPs), including compounds like this compound, is significantly enhanced by post-modification reactions that occur after the formation of the core polycyclic skeleton. sjtu.edu.cn Among the most important of these tailoring reactions are glycosylation and acylation, which can profoundly influence the molecule's biological activity and physical properties, such as solubility. sjtu.edu.cnnih.gov

Glycosylation involves the attachment of sugar moieties to the xanthone aglycone. This process is catalyzed by glycosyltransferases, which typically use an activated sugar donor, like UDP-glucose. frontiersin.org Xanthone glucosides can be categorized into two main subclasses: O-glycosides, where the sugar is linked through an oxygen atom of a hydroxyl group on the xanthone scaffold, and C-glycosides, where a more stable carbon-carbon bond connects the sugar to the xanthone core. nih.govmdpi.com The addition of sugar residues, such as the D-glucose commonly found in these compounds, can enhance the bioactivity of the parent xanthone. nih.govencyclopedia.pub For instance, studies on other xanthones have shown that glycosylation can boost antioxidant capacity. mdpi.com Enzymatic catalysis, sometimes in specialized systems like supercritical carbon dioxide, has been utilized to achieve the glycosylation of xanthone scaffolds. encyclopedia.pub

Acylation is another key maturation step, involving the addition of an acyl group to the xanthone structure. sjtu.edu.cn This modification, like glycosylation, contributes to the vast structural variety observed in BPXNPs. sjtu.edu.cn The specific enzymes and mechanisms responsible for the acylation of complex BPXNPs are a subject of ongoing research, often investigated through the broader analysis of their biosynthetic gene clusters.

Genomic Approaches to Biosynthetic Gene Cluster (BGC) Discovery and Analysis

The advent of genome sequencing and bioinformatics has revolutionized the discovery and study of natural product biosynthetic pathways. nih.govnih.gov For complex molecules like xanthones, these genomic approaches allow researchers to connect the final chemical structure to the specific set of genes responsible for its production. researchgate.net This genotype-driven discovery process is essential for understanding and potentially engineering the biosynthesis of these compounds. nih.gov

Bioinformatics is the crucial first step in identifying the biosynthetic gene cluster (BGC) responsible for producing a specific xanthone. rsc.org The process typically begins with the genome sequencing of the producing organism, such as an Actinomyces species for BPXNPs. sjtu.edu.cnrsc.org Specialized bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) are then used to scan the genome for potential secondary metabolite BGCs. researchgate.netrsc.org

These tools identify hallmark genes, such as those encoding polyketide synthases (PKSs), which are responsible for building the carbon backbone of xanthones. rsc.orgnih.gov For example, the BGC for the xanthone citreamicin in Streptomyces caelestis was identified by locating a gene cluster containing genes for a type II minimal PKS (a ketoacyl synthase and an acyl carrier protein). rsc.org

Comparative genomics is another powerful bioinformatic strategy. sjtu.edu.cnnih.gov By comparing the BGCs of different organisms that produce structurally related xanthones, researchers can pinpoint unique genes or conserved pathways. nih.gov For example, analysis of the citreamicin BGC revealed homologs of XanO4, a Baeyer-Villiger monooxygenase known to be involved in forming the characteristic xanthone ring in other pathways. rsc.orgrsc.org This comparative analysis provides strong predictive evidence for the function of genes within a newly discovered cluster. sjtu.edu.cnrsc.org

While bioinformatics provides a roadmap, the precise function of genes within a BGC must be confirmed experimentally. sjtu.edu.cn Gene deletion and heterologous expression are two primary techniques used for this validation. nih.gov

Gene Deletion: This technique involves inactivating or "knocking out" a specific gene in the native producing organism. acs.org If the deleted gene is essential for a particular biosynthetic step, the production of the final compound will be abolished, and precursor molecules may accumulate. acs.orgoup.com For example, in studies of the fungal xanthone cladofulvin, deleting the polyketide synthase gene claG in the wild-type strain completely halted cladofulvin production, confirming its role as the core synthase. pnas.org Similarly, deleting the gene xanO4 in a different pathway resulted in the accumulation of a methylated intermediate, identifying xanO4 as the likely candidate for constructing the tricyclic xanthone core. sjtu.edu.cn

Heterologous Expression: This powerful strategy involves transferring the entire BGC, or a subset of its genes, from the native organism into a well-characterized, easy-to-manipulate host strain, such as Aspergillus oryzae or certain Streptomyces species. nih.govmdpi.comescholarship.org This is particularly useful when the native organism is difficult to grow or genetically manipulate, or when the BGC is "silent" (not expressed) under standard laboratory conditions. mdpi.com By expressing genes one by one or in combination, researchers can decipher the function of each enzyme in a step-by-step manner. pnas.orgescholarship.org For instance, the function of genes in the cladofulvin pathway was elucidated by systematically expressing them in A. oryzae and analyzing the resulting chemical products by LC-MS. pnas.org

| Technique | Description | Example Application in Xanthone Biosynthesis | Reference |

| Gene Deletion | Inactivation of a specific gene in the producer organism to observe changes in metabolite production. | Deletion of the PKS gene claG abolished cladofulvin production, confirming its function. | pnas.org |

| Heterologous Expression | Transferring and expressing genes in a foreign host organism to study their function or produce a compound. | Expressing the cla gene cluster in Aspergillus oryzae to identify intermediates in the cladofulvin pathway. | pnas.org |

| CRISPR/Cas9 | A precise gene-editing tool used for targeted gene deletion or modification. | A CRISPR/Cas9 system was used to delete a PKS gene in Diaporthe sp. to confirm its role in phomoxanthone biosynthesis. | nih.gov |

Bioinformatics Analysis of Xanthone BGCs

Isotope-Labeled Precursor Feeding Experiments for Biogenetic Pathway Mapping

Isotope-labeled precursor feeding experiments are a cornerstone of biosynthetic research, providing direct evidence for the origins of the atoms that constitute a natural product's structure. sjtu.edu.cn This technique involves supplying the producing organism with a simple metabolic precursor (e.g., acetate, methionine) that has been enriched with a stable isotope, most commonly Carbon-13 (¹³C) or Oxygen-18 (¹⁸O). nih.govnih.gov

The organism incorporates these labeled precursors into its metabolic pathways, ultimately integrating them into the final complex molecule, such as a xanthone. nih.gov The position and pattern of the incorporated isotopes in the final product are then analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). nih.govnih.govacs.org

This method has been fundamental in establishing that bacterial polycyclic xanthones are polyketides assembled by type II PKS enzymes. sjtu.edu.cn For example, feeding experiments with ¹³C-labeled acetates into the culture of the simaomicin α-producing strain, followed by ¹³C NMR analysis, proved that the compound was derived from a single polyketide chain. nih.gov Similar experiments have been conducted for numerous other xanthones, confirming their origin from a single polyacetate precursor. nih.gov These feeding studies allow researchers to map the flow of atoms and understand the precise assembly logic of the biosynthetic machinery. illinois.edu

Synthetic Strategies Toward Actinoplanone F and Its Analogues

Total Chemical Synthesis Methodologies for Complex Polycyclic Xanthones

The total synthesis of complex polycyclic xanthones is a formidable task due to their densely packed functional groups, multiple stereocenters, and unique ring systems. sjtu.edu.cn Synthetic chemists have devised various strategies to overcome these hurdles, aiming for efficiency, scalability, and stereochemical control.

The assembly of intricate molecules like Actinoplanone F often benefits from a convergent synthetic plan. In a convergent synthesis, different complex fragments of the target molecule are prepared independently and then joined together in the later stages of the sequence. ethz.ch This approach is often more efficient than a linear synthesis where the molecule is built step-by-step in a single sequence. A highly convergent approach was successfully developed for the first asymmetric and scalable total synthesis of FD-594, a polycyclic xanthone (B1684191) natural product structurally related to the actinoplanones. researchgate.netresearchgate.net In this strategy, the complex trans-9,10-dihydrophenanthrene-9,10-diol fragment and the 2,6-dideoxy trisaccharide fragment were synthesized separately before being coupled at a late stage. researchgate.net Similarly, a convergent route to 1,4-dioxygenated xanthones was designed featuring an "acetylide stitching" process to unite two key building blocks. nih.gov

In contrast, a divergent approach begins with a common intermediate that is subsequently elaborated into a variety of different target molecules. This strategy is particularly useful for creating a library of analogues for structure-activity relationship studies. For instance, a divergent coupling strategy has been effectively used in the modular synthesis of halogenated xanthones. acs.org While full application to a molecule as complex as this compound is challenging, the principle allows for the systematic modification of a core structure to produce diverse analogues.

A central challenge in the synthesis of this compound and its relatives is the construction of the tricyclic dibenzo-γ-pyrone system, known as the xanthone core. sjtu.edu.cnmdpi.com Various methods have been developed to forge this key structural motif.

One innovative approach for the rapid synthesis of 1,4-dioxygenated xanthones employs the Moore rearrangement as a key transformation. nih.gov This strategy involves uniting a substituted squaric acid with a protected hydroxy benzaldehyde (B42025) derivative. The resulting intermediate undergoes the Moore rearrangement to form a hydroxymethyl aryl quinone, which can then be oxidized and cyclized to afford the highly functionalized xanthone core. nih.gov

More traditional methods for xanthone synthesis often rely on the condensation of an appropriately substituted orsellinate (a benzoic acid derivative) with a phloroglucinol (B13840) derivative. scispace.com Furthermore, biosynthetic studies have provided inspiration for synthetic strategies. In nature, the xanthone core is often formed via a Baeyer-Villiger oxidation of an anthraquinone (B42736) precursor, a transformation that has been incorporated into synthetic planning. researchgate.netnih.gov

Achieving precise control over the three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of synthesizing complex natural products like this compound. ijfans.org The molecule possesses numerous chiral centers, and each stereoisomer can have distinct biological properties. nih.gov Therefore, stereoselective synthesis, which selectively produces a single desired stereoisomer, is essential. rsc.org

Key strategies in stereoselective synthesis include:

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products, such as amino acids or sugars, as starting materials. ethz.ch For this compound, which contains a 2-deoxy-L-fucose sugar moiety, a chiral pool approach could involve using a naturally derived sugar. Alternatively, total asymmetric syntheses of 2-deoxy-L-fucose have been developed, for example, starting from furan (B31954) and using a Diels-Alder reaction to set the stereochemistry. tandfonline.comtandfonline.com

Chiral Auxiliaries: An enantiopure auxiliary group can be temporarily attached to a non-chiral starting material to direct the stereochemical outcome of a subsequent reaction. ethz.chtsijournals.com After the new chiral center is created, the auxiliary is removed.

Asymmetric Catalysis: A small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. ethz.ch This method was employed in the synthesis of the related xanthone FD-594, which utilized an asymmetric dihydroxylation step to install a key diol fragment with high stereoselectivity. researchgate.net For constructing other complex cyclic portions, reactions like the intramolecular Pauson-Khand reaction have been developed to stereoselectively form challenging ring systems, including those with quaternary chiral centers. rsc.org

Strategic Construction of the Xanthone Core

Semi-Synthetic Approaches for this compound Diversification

Semi-synthesis, which involves the chemical modification of a natural product, is a powerful tool for generating analogues of complex molecules. wordpress.com This approach leverages the intricate structures already built by nature to create novel compounds for further investigation.

Xanthones are a large and structurally diverse family of compounds found widely in plants, fungi, and lichens. mdpi.comrsc.org This natural abundance provides a rich source of starting materials for semi-synthetic modifications. By isolating a naturally occurring xanthone that shares a core structure with this compound, chemists can use chemical reactions to alter the existing functional groups or add new ones. This can be a more direct and efficient route to certain analogues than a full total synthesis. The diversity of naturally occurring polycyclic xanthones, which feature variations in hydroxylation, halogenation, and glycosylation, provides a blueprint for potential chemical modifications. nih.gov

The primary goal of creating analogues is often to conduct structure-activity relationship (SAR) studies. wikipedia.org SAR is the analysis of how the chemical structure of a compound relates to its biological activity. drugdesign.org By systematically synthesizing and testing a series of related compounds, researchers can identify the specific parts of the molecule (pharmacophores) that are crucial for its function. wikipedia.org

The various actinoplanones isolated from nature (e.g., A, B, C, G) represent a natural SAR study, as they differ in their substituents at the N-2 and C-4 positions, leading to variations in cytotoxic potency. nih.gov Semi-synthesis and total synthesis provide the tools to expand upon this by introducing a much wider array of chemical substituents onto the this compound scaffold. These modifications can probe the effects of size, shape, and electronic properties on biological activity. drugdesign.org Additionally, synthetic biology offers a complementary approach, where the biosynthetic gene cluster in the producing organism can be engineered to generate novel analogues, providing another avenue for SAR exploration. nih.govnih.gov

Modification of Natural Xanthone Scaffolds

Enzymatic and Chemoenzymatic Synthesis of Xanthone Derivatives

The pursuit of novel and efficient synthetic routes to complex natural products like this compound and its analogues has led researchers to explore the intersection of biology and chemistry. Enzymatic and chemoenzymatic strategies offer powerful tools for the construction and modification of the xanthone scaffold, often providing solutions to challenges faced by traditional chemical synthesis, such as regioselectivity and stereoselectivity. These methods leverage the inherent catalytic prowess of enzymes to perform specific chemical transformations under mild conditions, contributing to greener and more sustainable synthetic processes.

Biocatalysis for Xanthone Structure Modification

Biocatalysis utilizes natural catalysts, such as whole microbial cells or isolated enzymes, to perform chemical transformations on organic compounds. This approach has proven highly effective for the structural modification of the xanthone core, enabling the introduction of various functional groups that can significantly alter the biological activity of the parent molecule.

One of the most common biocatalytic modifications is glycosylation , the attachment of sugar moieties to the xanthone skeleton. Glycosylation can enhance the solubility, stability, and bioavailability of xanthones. mdpi.comencyclopedia.pub For instance, UDP-glycosyltransferases (UGTs) have been successfully used for the glycosylation of various phenolic acceptors, including xanthones. researchgate.netmdpi.com Studies have shown that UGTs from microbial sources like Absidia coerulea and Rhizopus japonicas can glucosylate substrates such as 1,3,6-trihydroxyxanthone (B1664533) and 1,3,7-trihydroxyxanthone. mdpi.comresearchgate.net Similarly, the enzymatic glycosylation of α-mangostin has been achieved using enzyme catalysis in a supercritical carbon dioxide system, and a one-pot enzymatic catalysis has been used for its diversified glycosylation. mdpi.comencyclopedia.pub The biotransformation of xanthohumol (B1683332) by entomopathogenic filamentous fungi has also yielded glycosylated derivatives, including a novel compound, (2″E)-4″-hydroxyxanthohumol 4′-O-β-D-(4‴-O-methyl)-glucopyranoside, which was produced with a yield of 8.84%. mdpi.com

Oxidation is another key modification achieved through biocatalysis. Cytochrome P450 monooxygenases (CYPs) are particularly important in this context, catalyzing hydroxylations and subsequent cyclizations. researchgate.net For example, the biotransformation of 1,8-dihydroxyanthraquinone by the fungus Aleurodiscus mirabilis involves a P450 enzyme and a Baeyer–Villiger oxidase to produce peniphenone. acs.org Laccase enzymes, often used in conjunction with mediators, are also effective for oxidative transformations, such as the dimerization of xanthones through phenolic coupling. rsc.orgmdpi.com The laccase-mediated synthesis of phenothiazine (B1677639) derivatives, a related heterocyclic core, has been reported with yields ranging from 24-61%. tu-braunschweig.de

Prenylation , the addition of isoprenoid chains, is a crucial modification for the bioactivity of many xanthones. acs.org Fungal prenyltransferases have been identified that are responsible for the prenylation of xanthone precursors. capes.gov.brnih.govmdpi.com For example, two prenyltransferase genes discovered in Aspergillus nidulans were found to be essential for the synthesis of prenylated xanthones like shamixanthone (B1255159) and emericellin. capes.gov.brnih.govmdpi.com

The following table summarizes selected examples of biocatalytic modifications of xanthone-related structures.

| Substrate | Biocatalyst (Organism/Enzyme) | Modification Type | Product(s) | Yield (%) | Reference(s) |

| Xanthohumol | Beauveria bassiana AM278 | Glycosylation/Isomerization | (2″E)-4″-hydroxyxanthohumol 4′-O-β-D-(4‴-O-methyl)-glucopyranoside | 8.84% | mdpi.com |

| α-Mangostin | Enzyme catalysis | Glycosylation | Glycosylated α-mangostin derivatives | Not specified | mdpi.comencyclopedia.pub |

| 1,3,6-Trihydroxyxanthone | UGT58A1 (Absidia coerulea) | Glucosylation | 1,3,6-Trihydroxyxanthone glucoside | High conversion | mdpi.comresearchgate.net |

| 2-Aminophenol derivatives | CotA-laccase | Oxidative Homocoupling | Phenoxazinone dyes | 59-97% | tu-braunschweig.de |

| 1,8-Dihydroxyanthraquinone | Aleurodiscus mirabilis | Oxidation/Rearrangement | Peniphenone | Not specified | acs.org |

Enzyme Engineering for Novel Xanthone Production

While nature provides a vast arsenal (B13267) of enzymes, their native properties are not always optimal for industrial or synthetic applications. Enzyme engineering allows scientists to tailor the properties of enzymes to enhance their stability, activity, and substrate specificity, or even to create entirely new catalytic functions. nih.gov This field holds immense promise for the production of novel xanthone derivatives, including complex structures like this compound.

Directed evolution and rational design are the two primary strategies in enzyme engineering. Directed evolution mimics natural selection in the laboratory, involving iterative rounds of gene mutation and screening for variants with desired properties. Rational design, on the other hand, uses knowledge of the enzyme's structure and mechanism to make specific, targeted changes to its amino acid sequence. nih.gov

A key target for enzyme engineering in xanthone biosynthesis is the cytochrome P450 (CYP) family. researchgate.net These enzymes are often responsible for the key cyclization step that forms the xanthone core from a benzophenone (B1666685) precursor, and their regioselectivity determines the final hydroxylation pattern. nih.gov For instance, in Hypericum species, two different CYPs, CYP81AA1 and CYP81AA2, catalyze the cyclization of 2,3′,4,6-tetrahydroxybenzophenone to yield either 1,3,7-trihydroxyxanthone or 1,3,5-trihydroxyxanthone, respectively. researchgate.net Researchers have successfully used site-directed mutagenesis to identify key amino acid residues that control this regioselectivity. By swapping these residues, they could alter the product profile of the enzymes, demonstrating the potential to engineer CYPs to produce specific xanthone isomers. researchgate.net Such engineered P450s could be crucial for constructing the specific substitution pattern found in this compound.

Prenyltransferases (PTs) are another important class of enzymes for engineering. Prenylation significantly increases the structural complexity and often the bioactivity of xanthones. acs.org Transferring the biosynthetic pathways for prenylated xanthones into microbial hosts like Saccharomyces cerevisiae (baker's yeast) is a promising strategy to overcome the low abundance of these compounds in their natural plant sources. acs.org A major challenge in this endeavor is the functional expression and activity of plant membrane-bound PTs in yeast. Engineering these PTs to have higher in vivo activity is a key goal. acs.org Identifying and deleting native prenyltransferases in the host and introducing heterologous PTs can pave the way for producing novel, unnatural prenylated xanthones. capes.gov.brnih.govmdpi.com

The table below highlights key enzymes in xanthone biosynthesis that are prime candidates for engineering, along with the potential outcomes.

| Enzyme Class | Specific Example | Engineering Goal | Potential Outcome for Xanthone Synthesis | Reference(s) |

| Cytochrome P450 Monooxygenases | CYP81AA1 / CYP81AA2 (Hypericum sp.) | Alter regioselectivity of cyclization | Production of specific trihydroxyxanthone isomers (e.g., 1,3,7-THX vs. 1,3,5-THX) | researchgate.netnih.gov |

| Prenyltransferases | HcPT (Hypericum calycinum) | Improve activity in a heterologous host (yeast) | Efficient production of prenylated xanthones (e.g., hyperxanthone (B12302290) E) | acs.org |

| Prenyltransferases | Fungal PTs (Aspergillus nidulans) | Characterize and harness for diversification | Synthesis of novel prenylated xanthones by combining with different core scaffolds | capes.gov.brnih.govmdpi.com |

| Glycosyltransferases | UGTs (various microbes) | Broaden substrate specificity | Generation of a diverse library of xanthone glycosides with improved properties | researchgate.netmdpi.com |

By combining the precise modifications offered by biocatalysis with the power of enzyme engineering, synthetic strategies can be developed to produce not only known natural products like this compound more efficiently but also to generate novel analogues with potentially enhanced or entirely new biological activities.

Structure Activity Relationship Sar Investigations of Actinoplanone F

Fundamental Principles of Structure-Activity Relationship in Natural Product Research

The exploration of natural products for therapeutic applications is fundamentally guided by the principles of Structure-Activity Relationship (SAR). SAR is the concept that the biological activity of a chemical compound is directly related to its molecular structure. collaborativedrug.comwikipedia.org This principle posits that alterations in a molecule's chemical structure can lead to predictable changes in its physical, chemical, and biological properties. solubilityofthings.comwm.edu In natural product research, SAR studies are crucial for identifying the specific structural components, known as pharmacophores, that are responsible for a compound's biological effects. slideshare.net

The core tenets of SAR involve analyzing how modifications to a molecule's size, shape, stereochemistry, and the nature of its functional groups influence its interaction with biological targets. solubilityofthings.comslideshare.net Researchers systematically modify a lead compound, a naturally occurring molecule with promising bioactivity, and assess the impact of these changes. wikipedia.org This process helps in optimizing the compound to enhance its efficacy, selectivity, and other pharmacological properties while potentially reducing undesirable side effects. slideshare.net

SAR analyses can be both qualitative, identifying key structural features, and quantitative (QSAR), developing mathematical models that correlate physicochemical properties with biological activity. solubilityofthings.comslideshare.net The ultimate goal is to understand the intricate relationship between a molecule's three-dimensional structure and its function, which can guide the synthesis of more potent and targeted therapeutic agents derived from natural scaffolds. solubilityofthings.comwm.edu The journey of drug discovery often involves leveraging SAR to transform complex natural products into effective medicines. solubilityofthings.com

SAR Profiling of Actinoplanone F and Closely Related Polycyclic Xanthones

This compound belongs to the polycyclic xanthones, a class of natural products from actinomycetes known for their complex structures and significant biological activities, including cytotoxic, antibacterial, and antifungal properties. nih.govscispace.comresearchgate.net These compounds are characterized by a highly oxygenated, angular, hexacyclic framework. nih.govnih.gov The structural diversity within this family, arising from variations in oxidation states, substitutions, and ring structures, provides a rich platform for SAR studies. nih.govsjtu.edu.cn

The potent biological activities of actinoplanones and related polycyclic xanthones are intrinsically linked to their complex, multi-ring structures. researchgate.netnih.gov The general hexacyclic core is a common feature among these secondary metabolites that display broad-spectrum toxicity against cancer cell lines and microbes. nih.gov this compound, along with its congeners (Actinoplanones A, B, C, D, E, and G), exhibits strong antimicrobial and cytotoxic effects. scispace.comnih.gov For instance, Actinoplanone A has been shown to inhibit DNA synthesis in HeLa cells, and both Actinoplanone C and G display extremely potent cytotoxicity. nih.gov This suggests that the fundamental polycyclic xanthone (B1684191) skeleton is crucial for their biological action. The structural complexity and high degree of oxygenation are thought to be key contributors to their potent bioactivities. nih.govsjtu.edu.cn

The functional efficacy of polycyclic xanthones is highly sensitive to the specific nature of their ring systems and the pattern of substituents. The actinoplanone family, for example, features structural variations primarily in the substituents at the N-2 and C-4 positions, which accounts for the differences in their cytotoxic potency. nih.gov

Heterocyclic Lactam Ring F: The presence of a nitrogen-containing heterocyclic ring F is a critical determinant of bioactivity. In related compounds, the absence of the nitrogen atom in this ring leads to a dramatic loss of antibacterial and cytotoxic activity. sjtu.edu.cn

Substituents at N-2 and C-4: The specific groups attached to the nitrogen at position 2 and the carbon at position 4 differentiate the various actinoplanones and modulate their biological profiles. nih.gov

Substituents at C-24 and C-25: In the closely related kibdelones, modifications at the C-24 (chlorination or carbonyl) and C-25 (hydroxylation) positions, which are part of the tetrahydroxanthone moiety, are known to influence bioactivity. sjtu.edu.cn These selective redox modifications are critical for tuning the biological response. sjtu.edu.cn

The oxidation state of various rings within the polycyclic xanthone structure is a major factor influencing their biological activity. nih.govsjtu.edu.cn An oxidation state reflects the number of electrons removed from or added to an element to reach its current state; an increase signifies oxidation, and a decrease signifies reduction. chemguide.co.uklibretexts.org The structural diversity among these compounds is largely attributed to different oxidation states of the xanthone core and the quinone/hydroquinone (B1673460) nature of certain rings. nih.gov

For example, the kibdelone family includes congeners that differ in the oxidation state of their B and C rings. nih.gov Kibdelones A-C, which possess potent cytotoxicity, exist in equilibrium with their oxidized analogues. nih.govsjtu.edu.cn In other xanthones, a lower oxidation state of the pyrano moiety has been correlated with higher anticancer activity. mdpi.com This interplay between different oxidation states across the molecule, including hydroquinone/quinone interconversions, is a key mechanism for modulating the biological response. nih.gov

Halogenation is a common modification in natural products that often enhances biological activity and bioavailability. nih.gov The introduction of halogen atoms like chlorine can alter a molecule's physicochemical properties, such as lipophilicity, which can improve its interaction with biological targets like cell membranes or proteins. mdpi.com

This compound is a chlorinated polycyclic xanthone. nih.gov The presence of a chlorine atom is a distinguishing feature of several potent members of this class, including Actinoplanone A, B, E, and F, as well as chloroalbofungin (B1237057) and lysolipins. nih.gov The strategic placement of a halogen atom on the aromatic xanthone core is a key tailoring modification that can significantly strengthen the biological response. sjtu.edu.cnmdpi.com While the precise contribution of the chlorine atom in this compound to its specific activity profile requires further detailed studies, the prevalence of halogenation among the most active polycyclic xanthones suggests it plays a crucial role in modulating their potent cytotoxic and antimicrobial properties. nih.govsjtu.edu.cn

Impact of Oxidation States on Biological Response

Computational and Cheminformatic Approaches to SAR Analysis

In modern natural product research, computational and cheminformatic tools are indispensable for accelerating SAR analysis. researchgate.netthieme-connect.com These in silico methods allow for the prediction of biological activity and the elucidation of relationships between chemical structure and function, complementing experimental studies. collaborativedrug.comresearchgate.net

For complex molecules like this compound and other polycyclic xanthones, a variety of computational techniques can be applied. Ligand-based methods such as Quantitative Structure-Activity Relationship (QSAR) modeling are used to build mathematical models that correlate structural descriptors with bioactivity. researchgate.net Such models have been successfully developed for other classes of xanthones to predict activities like antifungal and antitumor effects. researchgate.net These models can identify key molecular fragments, or "cytotoxicophores," responsible for toxicity. thieme-connect.com

Structure-based approaches, including molecular docking and molecular dynamics simulations, can be used to model the interaction of a compound with its biological target at an atomic level. researchgate.net This helps in understanding the binding modes and identifying critical interactions that drive the biological effect. Other cheminformatic tools facilitate similarity searching within large databases to identify related compounds with known activities, helping to predict the function of new natural products. researchgate.netthieme-connect.com Integrated approaches that combine biophysical and quantum chemistry methods can further refine SAR studies by examining factors like frontier molecular orbitals. nih.gov These computational methodologies provide powerful platforms for rationalizing the SAR of complex natural products and guiding the design of new, optimized analogues. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. readthedocs.io For a complex molecule like this compound, a QSAR study would be invaluable in identifying the key physicochemical properties and structural descriptors that influence its cytotoxic and antimicrobial effects.

A hypothetical QSAR study on a series of this compound analogs could be designed to predict their anticancer activity, for instance, against a specific cell line. In such a model, the biological activity would be the dependent variable (e.g., IC50 values), while the independent variables would be various molecular descriptors. These descriptors can be categorized as follows:

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as the distribution of charges and the energies of molecular orbitals (e.g., HOMO and LUMO). For xanthone derivatives, these have been shown to be significant.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. The bulk of substituents on the polycyclic core would be critical.

Hydrophobic Descriptors: These describe the lipophilicity of the molecule (e.g., LogP), which influences its ability to cross cell membranes.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about atomic connectivity and branching.

A multiple linear regression (MLR) model is a common approach in QSAR, which would result in an equation similar to the hypothetical one below:

log(1/IC50) = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + ε

Studies on other polycyclic xanthones have successfully used such models to correlate descriptors like dielectric energy, hydroxyl group count, and LogP with anticancer activity. The initial discovery of this compound and its congeners (C, D, E, and G) revealed that variations in the substituents at the N-2 and C-4 positions lead to significant differences in cytotoxicity, highlighting these as key areas for modification in a QSAR study.

Hypothetical QSAR Data for this compound Analogs

| Analog | IC50 (µM) | LogP | Molecular Weight | Polar Surface Area |

|---|---|---|---|---|

| This compound | 0.05 | 3.2 | 550.5 | 140.8 |

| Analog 1 (R1=H) | 0.25 | 2.8 | 536.5 | 140.8 |

| Analog 2 (R2=CH3) | 0.02 | 3.5 | 564.5 | 140.8 |

| Analog 3 (R1=Cl) | 0.10 | 3.8 | 585.0 | 140.8 |

| Analog 4 (R2=OH) | 0.50 | 2.9 | 566.5 | 160.9 |

Fragment-Based SAR Exploration

Fragment-based drug discovery (FBDD) is an approach where small molecular fragments are screened for binding to a biological target. Once a binding fragment is identified, it can be grown or linked with other fragments to create a more potent lead compound. This methodology allows for a more efficient exploration of the chemical space.

For this compound, a fragment-based SAR exploration would involve dissecting its complex polycyclic structure into its constituent rings and functional groups. Key fragments would include:

The tricyclic xanthone core

The substituted isoquinoline (B145761) moiety

The methylene-dioxy bridge

Various substituents on the aromatic rings

These fragments could be computationally docked into the active site of a putative target, such as DNA topoisomerase or a specific bacterial enzyme, to identify which parts of the molecule are essential for binding. The initial findings that the E and F rings of related polycyclic xanthones are crucial for biological activity underscore the potential of a fragment-based approach to pinpoint these critical interactions.

Hypothetical Fragments of this compound for SAR Exploration

| Fragment | Description | Potential Role |

|---|---|---|

| Xanthone Core | The fundamental tricyclic system | Scaffolding, potential for intercalation |

| Isoquinoline Moiety | The nitrogen-containing heterocyclic part | H-bonding, charge interactions |

| Methylene-dioxy Bridge | The five-membered ether ring | Conformational rigidity, specific interactions |

| N-2 Substituent | Group attached to the nitrogen atom | Modulating solubility and target binding |

| C-4 Substituent | Group attached to the carbon-4 position | Influencing electronic properties and steric fit |

In Silico Prediction of Activity Profiles

In silico methods can predict the likely biological activities of a compound based on its structure, often by comparing it to a large database of compounds with known activities. These predictions can help to prioritize compounds for further testing and to identify potential new applications.

For this compound, online tools and computational platforms can be used to generate a predicted activity spectrum. This involves calculating a series of molecular descriptors and using them as input for pre-trained models that associate structural features with biological activities. Such predictions can encompass a wide range of potential effects, including different types of anticancer activity, antimicrobial activity against various strains, and interactions with specific enzymes or receptors.

For example, a PASS (Prediction of Activity Spectra for Substances) analysis could be performed. The results are typically presented as a list of probable activities with corresponding probabilities of being active (Pa) and inactive (Pi).

Hypothetical In Silico Activity Profile for this compound

| Predicted Activity | Pa (Probability Active) | Pi (Probability Inactive) |

|---|---|---|

| Antineoplastic | 0.850 | 0.015 |

| DNA Topoisomerase II Inhibitor | 0.780 | 0.030 |

| Antibacterial | 0.750 | 0.045 |

| Antifungal | 0.690 | 0.060 |

| Kinase Inhibitor | 0.550 | 0.120 |

These in silico predictions, combined with QSAR and fragment-based approaches, can provide a comprehensive, albeit predictive, understanding of the structure-activity relationships of this compound, guiding the rational design of more potent and selective analogs for therapeutic development.

Mechanistic Research on the Biological Actions of Actinoplanone F

Molecular Targets and Pathways of Action

The biological activity of a compound is defined by its interaction with specific molecular components and the subsequent disruption of cellular pathways. For Actinoplanone F, mechanistic studies, primarily by analogy with its close structural relative Actinoplanone A, point towards a primary interference with fundamental biosynthetic processes. nih.govmedchemexpress.comscispace.com

Interference with Nucleic Acid Biosynthesis (e.g., DNA synthesis inhibition)

A significant body of evidence for the closely related compound, Actinoplanone A, suggests a potent inhibitory effect on nucleic acid biosynthesis. nih.govmedchemexpress.comscispace.comchemicalbook.comtargetmol.com Specifically, studies on HeLa cells demonstrated that Actinoplanone A exhibits a strong inhibitory action on DNA synthesis. nih.govscispace.com This is a common mechanism for cytotoxic compounds, as the inhibition of DNA replication directly halts cell proliferation. elifesciences.orgpatsnap.com Given the structural similarity between this compound and Actinoplanone A, it is hypothesized that this compound may share this mechanism of action. However, direct experimental evidence for this compound's effect on DNA synthesis is not yet available.

Impact on Protein Biosynthesis

The effect of this compound on protein biosynthesis has not been specifically detailed in the current scientific literature. While some antibiotics that target protein synthesis act on the 30S or 50S ribosomal subunits, there is no direct evidence to suggest that this compound functions through this mechanism. mdpi.com Studies on other polycyclic aromatic polyketides have shown varied effects on macromolecular synthesis, with some inhibiting DNA and cell wall biosynthesis while only marginally affecting RNA synthesis and even stimulating protein synthesis. acs.org Further research is required to determine the specific impact, if any, of this compound on the complex machinery of protein biosynthesis.

Enzymatic Inhibition Profiles (e.g., Quorum Quenching)

The specific enzymatic inhibition profile of this compound remains an area for future investigation. Many natural products exert their biological effects by inhibiting key enzymes. wikipedia.orglibretexts.org For instance, some compounds function as competitive or non-competitive inhibitors of enzymes crucial for cell survival. wikipedia.org

Quorum quenching, the inhibition of bacterial cell-to-cell communication (quorum sensing), is another potential mechanism of action for antimicrobial compounds. nih.govmdpi.com This is often achieved through the enzymatic degradation of signaling molecules or the inhibition of their receptors. nih.govmdpi.comresearchgate.net There is currently no published research indicating that this compound possesses quorum quenching capabilities or inhibits other specific enzymatic pathways.

Cellular Assays for Mechanistic Elucidation

To understand the mechanism of action of a compound at a cellular level, various assays are employed to measure its effects on cell health and fundamental cellular processes.

Cellular Proliferation and Viability Assays (mechanistic focus)

Cellular proliferation and viability assays are fundamental in assessing the cytotoxic potential of a compound. This compound has been identified as a new cytotoxic polycyclic xanthone (B1684191). nih.gov The cytotoxicity of the actinoplanone family of compounds has been demonstrated against various tumor cell lines, with some members exhibiting extremely potent activity. nih.govscispace.comnih.gov For instance, Actinoplanones A, C, and G have shown high cytotoxicity against HeLa cells. nih.govnih.gov

The mechanistic focus of these assays is to determine the concentration at which the compound induces cell death, providing a quantitative measure of its cytotoxic potency. This data is crucial for understanding the potential of the compound as an anti-proliferative agent.

Table 1: Cytotoxicity of Selected Actinoplanones against HeLa Cells

| Compound | IC50 (µg/mL) | Reference |

| Actinoplanone A | 0.00004 | nih.gov |

| Actinoplanone C | <0.00004 | nih.gov |

| Actinoplanone G | <0.00004 | nih.gov |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Macromolecular Synthesis Inhibition Studies

To pinpoint the specific cellular processes disrupted by a compound, macromolecular synthesis inhibition studies are conducted. nih.govcreative-biolabs.com These assays typically involve the use of radiolabeled precursors for DNA, RNA, and protein synthesis (e.g., [³H]thymidine, [³H]uridine, and [³H]leucine, respectively). By measuring the incorporation of these precursors into macromolecules in the presence of the test compound, researchers can identify which biosynthetic pathway is inhibited.

For the actinoplanone family, such studies were performed for Actinoplanone A, which revealed a strong inhibitory effect on DNA synthesis in HeLa cells. nih.gov Similar studies would be necessary to confirm if this compound acts via the same mechanism.

Comparative Mechanistic Studies with Other Xanthone Derivatives

The biological actions of this compound are best understood in the context of its chemical family, the polycyclic xanthones. The diverse and potent bioactivities exhibited by these molecules, which range from antibacterial to cytotoxic, are intrinsically linked to their complex and varied structures. Mechanistic comparisons with other xanthone derivatives reveal how specific structural motifs and substitutions dictate the ultimate biological effect.

Polycyclic xanthones are characterized by a highly oxygenated, angular hexacyclic framework. nih.govnih.gov Variations in the oxidation state of the xanthone core, diverse substitutions (including hydroxyl groups, chlorine atoms, and sugar residues), and the presence of additional fused ring systems like methylene (B1212753) dioxybridges or oxazolidine (B1195125) rings contribute to their vast structural diversity. nih.gov These structural nuances are critical determinants of their mechanism of action. nih.gov

A key point of comparison for this compound is its sibling compound, Actinoplanone A. Early studies revealed that the actinoplanone family possesses strong cytotoxic and antimicrobial properties. nih.gov Mechanistic investigations into Actinoplanone A demonstrated that it exerts its cytotoxic effect against HeLa cells through the inhibition of DNA synthesis. nih.govpsu.edu This mode of action, targeting a fundamental cellular process, is a hallmark of many potent anticancer agents and provides a baseline for understanding other actinoplanones.

In contrast, other polycyclic xanthones operate via different mechanisms. For instance, studies on an acetylated derivative of Cervinomycin A1 indicated that its antibacterial activity may stem from interactions with phospholipids (B1166683) within the bacterial cytoplasmic membrane, suggesting a membrane-disrupting mechanism. nih.govacs.org This is a distinct pathway compared to the inhibition of macromolecular synthesis observed with actinoplanones. Further structure-activity relationship (SAR) studies on cervinomycin derivatives have highlighted the importance of specific structural features, such as a hydro-D ring, for their antibacterial potency. nih.gov

The enduracyclinones, another class of related polycyclic xanthone antibiotics, present a more complex mechanistic profile. Research suggests a potential dual mechanism of action, where these compounds inhibit both peptidoglycan synthesis (cell wall formation) and DNA synthesis. acs.orgacs.org This multifaceted approach could be a strategy to overcome resistance and enhance antibacterial efficacy.

Structural features play a crucial role in defining the biological activity and mechanism. Key factors identified across various polycyclic xanthone studies include:

The Xanthone Moiety and Stereochemistry : The core xanthone structure and the specific stereochemistry of chiral centers are considered fundamental to the biological activity, potentially more so than the broader polyketide framework. nih.gov

Substitutions : The presence and position of substituents significantly modulate activity. A chlorine atom on the E ring and specific stereogenic centers were found to enhance the antifungal efficiency of a tetrahydroxanthone derivative related to the actinoplanones. nih.gov In other xanthones, prenylation and hydroxylation at specific positions are known to be critical for cytotoxicity. mdpi.com

Oxidation State : The oxidation state of the quinone/hydroquinone (B1673460) system within the molecule is a critical determinant of cytotoxicity. For example, the p-hydroxyl group on ring C of citreamicin derivatives is vital for their activity. It is proposed that this group is oxidized to a p-benzoquinone, generating reactive oxygen species (ROS) that can directly damage DNA or covalently bind to cellular nucleophiles. sjtu.edu.cn

The table below summarizes the comparative mechanistic and structural features of this compound and other selected xanthone derivatives.

| Compound | Key Structural Features | Proposed Mechanism(s) of Action | Primary Biological Activity |

| This compound | Polycyclic xanthone, contains chlorine atom, complex N- and C-substituents. | Likely involves inhibition of macromolecular synthesis (e.g., DNA synthesis), by analogy with Actinoplanone A. | Cytotoxic, Antifungal. nih.govresearchgate.net |

| Actinoplanone A | Polycyclic xanthone, parent structure for other actinoplanones. | Inhibition of DNA synthesis. nih.govpsu.edu | Cytotoxic, Antimicrobial. nih.gov |

| Cervinomycin A1 | Fused oxazolidine ring. acs.org | Interaction with phospholipids in the cytoplasmic membrane. nih.gov | Antibacterial (Gram-positive), Antianaerobic. nih.gov |

| Albofungin (B1666813) | Tetrahydroxanthone, heptacyclic ring system, methylene dioxybridge. researchgate.net | Not fully elucidated, but shows potent cytotoxicity. | Cytotoxic, Antifungal, Antibacterial. nih.gov |

| Enduracyclinones | N-methyl enduracididine (B8820190) moiety fused to the hexacyclic core. acs.org | Dual inhibition of peptidoglycan and DNA synthesis. acs.org | Antibacterial (Gram-positive). acs.org |

| MDN-0185 | Polycyclic xanthone with distinct stereochemistry. | Not fully elucidated, but shows potent antiplasmodial activity. | Antiplasmodial (Antimalarial). researchgate.net |

This comparative analysis underscores that while polycyclic xanthones share a common ancestral scaffold, subtle modifications to their structure lead to a variety of biological mechanisms. This compound and its relatives appear to favor the inhibition of DNA synthesis as a primary mode of cytotoxic action, distinguishing them from membrane-targeting agents like the cervinomycins and the dual-acting enduracyclinones.

Future Prospects and Advanced Research Directions for Actinoplanone F

Synthetic Biology and Metabolic Engineering for Enhanced Production and Analogue Generation

Synthetic biology and metabolic engineering offer powerful tools to overcome the typically low production titers of natural products like Actinoplanone F in their native producers and to create structural diversity. nih.gov These approaches involve the deliberate redesign of biological systems for new and improved functions.

Genetic Manipulation of Producer Strains

The producer of this compound, Actinoplanes sp., is a member of the Actinomycetes, a group of bacteria renowned for their ability to produce a wide array of secondary metabolites. nih.goviaph.inmdpi-res.com However, like many actinomycetes, the genetic manipulation of Actinoplanes can be challenging. rsc.org The development of efficient genetic tools is crucial for enhancing the production of this compound.

Recent advancements in genetic engineering, such as the development of intergeneric conjugation systems and actinophage-based integrative vectors for Actinoplanes sp. SE50/110, provide a foundational toolkit for these efforts. nih.gov These tools allow for the stable integration of genes into the host chromosome, enabling long-term, stable expression of desired traits. nih.gov CRISPR-based technologies, including CRISPRi for targeted gene silencing, have also been successfully applied in Actinoplanes sp. SE50/110, expanding the repertoire of genetic manipulation techniques. mdpi.com

Strategies to enhance production can involve several approaches:

Overexpression of biosynthetic genes: Increasing the copy number or using stronger promoters for the genes in the this compound biosynthetic gene cluster (BGC) can lead to higher yields.

Sigma Factor Engineering: Modifying the expression of sigma factors, which are key regulators of gene expression, can redirect cellular resources towards the production of secondary metabolites. For instance, engineering the sigma factor σHAs in Actinoplanes sp. SE50/110 led to a two-fold increase in the yield of acarbose. mdpi.com

Elimination of competing pathways: Deleting genes for other secondary metabolite pathways can free up precursor molecules and cellular energy for this compound biosynthesis.

Host engineering: Utilizing a well-characterized and easily manipulated heterologous host, such as certain Streptomyces species, can provide a more robust platform for production. nih.gov

Pathway Engineering for Novel Xanthone (B1684191) Cheminformatics Libraries

Beyond simply increasing yield, metabolic engineering can be used to generate novel analogues of this compound. This field of "diversification-oriented biosynthesis" aims to create libraries of related compounds for screening and drug discovery.

The biosynthesis of complex polycyclic xanthones like this compound involves a type II polyketide synthase (PKS) and a series of tailoring enzymes that modify the polyketide backbone. nih.gov These enzymes often exhibit a degree of substrate flexibility, which can be exploited to create new structures.

Methods for pathway engineering to generate xanthone libraries include:

Combinatorial Biosynthesis: This involves swapping or combining biosynthetic genes from different pathways. For example, introducing tailoring enzymes from other xanthone or polyketide pathways into the this compound producer could lead to new hydroxylation, methylation, or glycosylation patterns.

Precursor-Directed Biosynthesis: Feeding the producer strain with synthetic analogues of the natural biosynthetic precursors can lead to their incorporation into the final structure, creating novel derivatives.

Enzyme Engineering: Modifying the active sites of key biosynthetic enzymes, such as the PKS or tailoring enzymes, can alter their substrate specificity or catalytic activity, resulting in the production of new compounds.

The resulting libraries of novel xanthones can be analyzed using cheminformatics tools to assess their chemical diversity and predict their physicochemical properties, helping to guide further synthetic efforts. nih.gov The creation of such libraries expands the explorable chemical space around the this compound scaffold. nih.gov

Enzymatic and Biocatalytic Discoveries for this compound Tailoring

The enzymes involved in the later, or "tailoring," steps of this compound biosynthesis are of significant interest. These enzymes, which may include oxidases, methyltransferases, and glycosyltransferases, are responsible for the final structural modifications that are often crucial for biological activity. The final step in the biosynthesis of the related compound actinorhodin, for instance, involves a unique biaryl coupling reaction catalyzed by two specific enzymes. nih.gov

Discovering and characterizing these enzymes can open up new avenues for creating this compound analogues. Biocatalysis, the use of isolated enzymes to perform chemical transformations, offers a highly specific and environmentally friendly alternative to traditional chemical synthesis.

Potential applications include:

In vitro modification: Using purified tailoring enzymes to modify the this compound core structure or related intermediates. This allows for precise control over the reaction and can be used to generate specific analogues that are difficult to produce through fermentation.

Whole-cell biotransformation: Using engineered microbial strains that express specific tailoring enzymes to convert this compound or its precursors into desired derivatives.

Identifying the enzymes responsible for key modifications, such as the formation of the complex ring system or the attachment of specific side chains, is a key research goal. This will likely be achieved through a combination of genome mining, gene knockout studies, and in vitro biochemical assays with purified enzymes.

Rational Design of this compound Analogues

Rational drug design aims to create new molecules with improved properties based on a detailed understanding of their structure and how they interact with their biological targets. This approach is becoming increasingly powerful due to advances in computational chemistry and structural biology.

Exploration of Chemical Space through SAR-Guided Synthesis

Structure-Activity Relationship (SAR) studies are fundamental to rational drug design. They involve systematically modifying the structure of a lead compound, like this compound, and assessing how these changes affect its biological activity. The goal is to build a model that predicts which structural features are important for activity.

The exploration of the chemical space around this compound can be guided by SAR data and computational methods. mpg.debiosolveit.dersc.orgnih.govnih.gov This involves:

Computational Modeling and Docking: If the biological target of this compound is known, computational docking studies can be used to predict how different analogues will bind to the target. This can help prioritize which compounds to synthesize.